

Solubility of 4,4-Dimethyloctane in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethyloctane

Cat. No.: B095178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4,4-Dimethyloctane**, a branched alkane, in various organic solvents. Given the limited availability of specific quantitative data for this compound, this guide incorporates data for the structurally similar branched alkane, 2,2,4-trimethylpentane (isooctane), as a proxy. The document details the theoretical principles governing solubility, experimental methodologies for its determination, and predictive models for estimating solubility.

Introduction to 4,4-Dimethyloctane and its Solubility Profile

4,4-Dimethyloctane is a branched-chain alkane with the chemical formula $C_{10}H_{22}$. As a nonpolar hydrocarbon, its solubility is primarily dictated by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Alkanes, including **4,4-Dimethyloctane**, are characterized by weak van der Waals forces (specifically, London dispersion forces). Consequently, they exhibit good solubility in nonpolar organic solvents that also have van der Waals forces as their primary intermolecular attraction.^{[1][2][3]} Conversely, they are virtually insoluble in polar solvents like water, which are dominated by strong hydrogen bonds.^{[1][2][3]}

Quantitative Solubility Data

Specific quantitative solubility data for **4,4-Dimethyloctane** in organic solvents is not readily available in published literature. However, its solubility in water has been determined to be 2.2 mg/L at 20°C.

Solubility Data for 4,4-Dimethyloctane

Solvent	Temperature (°C)	Solubility
Water	20	2.2 mg/L

Proxy Solubility Data: 2,2,4-Trimethylpentane (Isooctane)

Due to the lack of extensive data for **4,4-Dimethyloctane**, the following tables summarize the solubility of 2,2,4-trimethylpentane (isooctane), a structurally similar branched alkane (C₈H₁₈), in various organic solvents. This information can serve as a valuable reference point for estimating the behavior of **4,4-Dimethyloctane**.

Qualitative Solubility of 2,2,4-Trimethylpentane (Isooctane)

Solvent	Solubility Description
Water	Practically Insoluble
Absolute Alcohol	Somewhat Soluble[4]
Acetone	Miscible[4]
Benzene	Soluble[5]
Toluene	Soluble[5]
Xylene	Soluble[4]
Chloroform	Soluble[4]
Ether	Soluble[5]
Carbon Disulfide	Soluble[4]
Carbon Tetrachloride	Soluble[4]
Dimethylformamide (DMF)	Soluble[4]
Heptane	Miscible[4]
Oils (except Castor Oil)	Soluble[4]

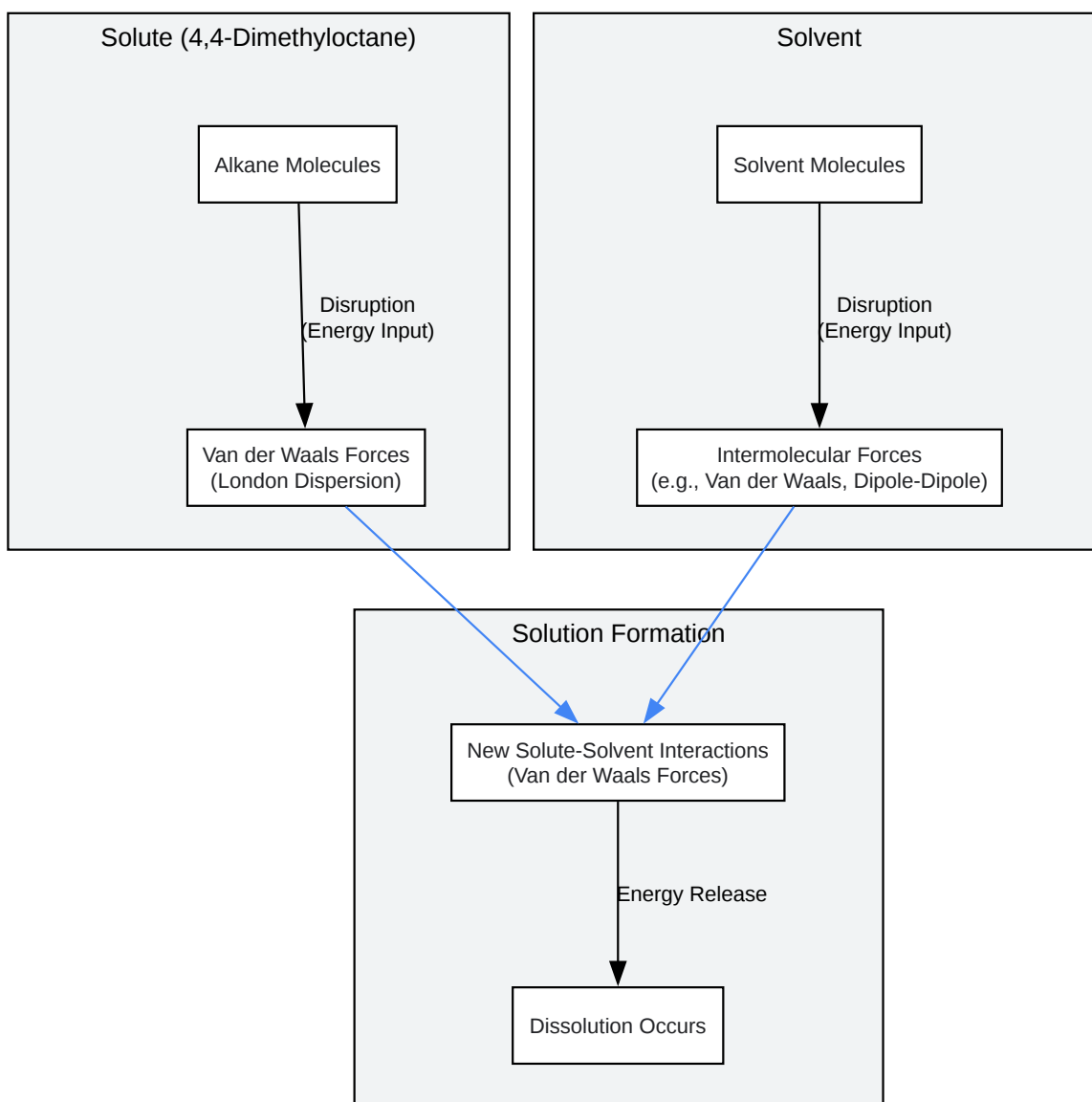
Quantitative Solubility of 2,2,4-Trimethylpentane (Isooctane) in Ethanol-Water Mixtures

The miscibility of isooctane is influenced by the composition of the solvent mixture. The following data pertains to the ternary system of ethanol, 2,2,4-trimethylpentane, and water at 298.2 K.[6]

Mole Fraction of Ethanol (x_1)	Mole Fraction of 2,2,4-Trimethylpentane (x_2)
0.71 ± 0.01	0.10 ± 0.02

Theoretical Framework of Solubility

The dissolution of an alkane in an organic solvent involves the disruption of intermolecular forces in both the solute (alkane-alkane) and the solvent (solvent-solvent) and the formation of new solute-solvent interactions.



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Figure 1: Logical relationship of intermolecular forces in the dissolution process.

In the case of an alkane dissolving in a nonpolar organic solvent, the energy required to break the existing van der Waals forces is comparable to the energy released upon the formation of new van der Waals forces between the alkane and solvent molecules. This energetic balance facilitates solubility.^{[1][2][3]}

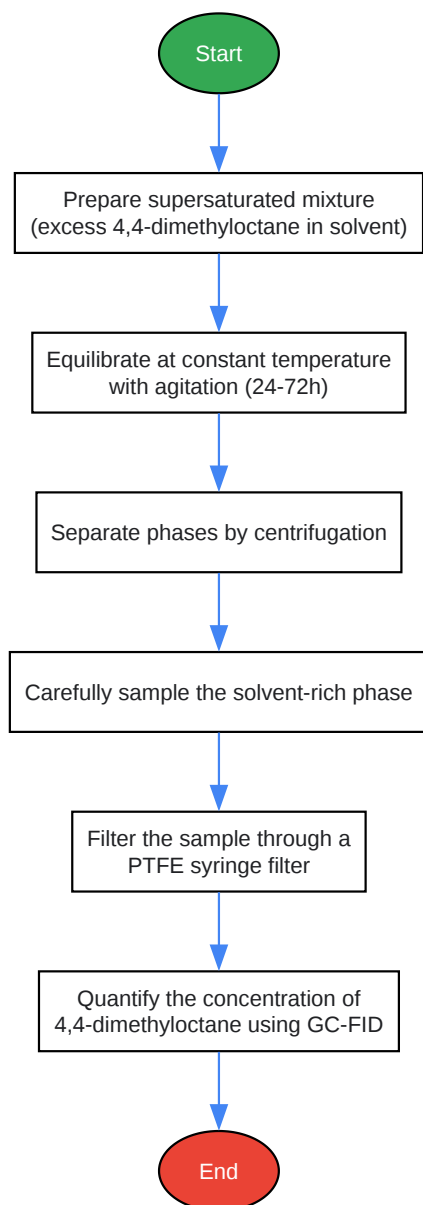
Experimental Protocol: Determination of Liquid-Liquid Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the solubility of a substance in a liquid solvent at a specific temperature.^{[7][8][9][10]}

Materials and Equipment

- **4,4-Dimethyloctane** (or other liquid alkane)
- Organic solvent of interest
- Glass vials or flasks with tight-fitting caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification
- Syringes and syringe filters (PTFE, 0.22 μm)

Experimental Workflow



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Figure 2: Experimental workflow for the shake-flask method.

Detailed Procedure

- **Preparation of the Mixture:** Accurately weigh an excess amount of **4,4-Dimethyloctane** and add it to a known volume of the organic solvent in a glass vial. The presence of a distinct second phase of the alkane is necessary to ensure saturation.
- **Equilibration:** Seal the vials tightly and place them in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.^[9]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow for initial phase separation. Then, centrifuge the vials to achieve a clear separation of the two liquid phases.
- **Sampling:** Carefully withdraw a sample from the center of the solvent-rich phase using a syringe, taking care not to disturb the interface or any undissolved alkane.
- **Filtration:** Immediately filter the collected sample through a chemically inert syringe filter (e.g., 0.22 μm PTFE) into a clean vial to remove any remaining micro-droplets of the undissolved alkane.
- **Quantification:** Prepare a series of calibration standards of **4,4-Dimethyloctane** in the same organic solvent. Analyze both the standards and the filtered sample using a suitable analytical technique, such as GC-FID.
- **Calculation:** Determine the concentration of **4,4-Dimethyloctane** in the sample by comparing its response to the calibration curve. The solubility is expressed as mass per unit volume (e.g., g/L) or mole fraction at the specified temperature.

Predictive Models for Solubility Estimation: The UNIFAC Method

In the absence of experimental data, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method can be employed to predict the solubility of compounds.^{[11][12][13]}

The UNIFAC model is a group-contribution method that estimates the activity coefficients of components in a mixture. The activity coefficient is a measure of the deviation of a component's

behavior from ideality and is directly related to its solubility. The model is based on the concept that a molecule can be divided into its constituent functional groups. The interactions between these functional groups are used to calculate the overall activity coefficient of the molecule in a given solvent.

The calculation involves two main parts:

- A combinatorial part: This accounts for the differences in size and shape of the molecules.
- A residual part: This accounts for the energetic interactions between the functional groups.

By knowing the structure of **4,4-Dimethyloctane** and the solvent, the UNIFAC model can provide an estimate of its solubility. While these predictions are valuable, they should be used with the understanding that they are theoretical estimations and may not perfectly match experimental results.^[12]

Conclusion

The solubility of **4,4-Dimethyloctane** in organic solvents is governed by its nonpolar nature, leading to high solubility in nonpolar solvents and poor solubility in polar solvents. While specific quantitative data for this compound is scarce, data from the structurally similar isooctane provides a useful proxy. For precise solubility determination, the shake-flask method offers a robust experimental protocol. In situations where experimental data is unavailable, predictive models like UNIFAC can offer valuable estimations of solubility behavior, aiding in solvent selection and process design in research and industrial applications.

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